[5-(Trifluoromethyl)thien-2-YL]methanol
Description
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Properties
IUPAC Name |
[5-(trifluoromethyl)thiophen-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3OS/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNKKSJCGPMIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281100 | |
| Record name | 5-(Trifluoromethyl)-2-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260670-71-0 | |
| Record name | 5-(Trifluoromethyl)-2-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260670-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-2-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Fluorinated Heterocyclic Building Blocks
Fluorinated heterocyclic compounds represent a cornerstone of modern drug discovery and materials science. The introduction of fluorine can dramatically alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. tcichemicals.com [5-(Trifluoromethyl)thien-2-YL]methanol is a prime example of a fluorinated heterocyclic building block, a class of compounds that serve as versatile starting materials for the synthesis of more complex molecules. beilstein-journals.org
The thiophene (B33073) moiety, a sulfur-containing five-membered aromatic ring, is a well-established pharmacophore found in numerous approved drugs. nih.govrsc.org Its presence can enhance biological activity and modulate pharmacokinetic profiles. When combined with a trifluoromethyl (-CF3) group, the resulting molecule gains a unique set of attributes. The -CF3 group is a strong electron-withdrawing group that can significantly impact the electronic properties of the thiophene ring, influencing its reactivity and interactions with other molecules. mdpi.com Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve a molecule's ability to cross cell membranes due to its lipophilic nature. mdpi.com
Interactive Table: Physicochemical Properties of Related Building Blocks
| Compound | Molecular Weight | LogP (calculated) | Key Features |
|---|---|---|---|
| Thiophene-2-methanol | 114.16 | 0.8 | Parent thiophene alcohol |
| 2-(Trifluoromethyl)thiophene | 152.13 | 2.5 | Lacks the reactive methanol (B129727) group |
| This compound | 182.16 | 1.7 | Combines thiophene, trifluoromethyl, and methanol functionalities |
Strategic Importance in Organic Synthesis and Medicinal Chemistry Scaffolding
The strategic importance of [5-(Trifluoromethyl)thien-2-YL]methanol lies in its utility as a versatile scaffold in both organic synthesis and medicinal chemistry. The presence of a primary alcohol functional group on the thiophene (B33073) ring provides a reactive handle for a wide array of chemical transformations. This allows for the facile introduction of the 5-(trifluoromethyl)thien-2-yl moiety into larger, more complex molecular architectures.
In organic synthesis , this compound can be used in:
Esterification and Etherification Reactions: The hydroxyl group can be readily converted into esters and ethers, allowing for the connection to other molecular fragments.
Oxidation Reactions: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of functional groups for further elaboration.
Substitution Reactions: The hydroxyl group can be transformed into a leaving group, such as a tosylate or a halide, enabling nucleophilic substitution reactions to form carbon-carbon or carbon-heteroatom bonds.
In medicinal chemistry , the 5-(trifluoromethyl)thiophene-2-yl scaffold is a privileged motif. Its incorporation into drug candidates has been shown to confer a range of beneficial properties. For instance, derivatives of trifluoromethyl-substituted thiophenes have been investigated for their potential as enzyme inhibitors and receptor modulators. The combination of the thiophene ring's bioisosteric properties with the trifluoromethyl group's ability to enhance potency and metabolic stability makes this scaffold highly attractive for the development of new therapeutic agents. nih.govmdpi.com For example, various thiophene derivatives containing the trifluoromethyl group have been synthesized and evaluated for their antitumor activities, such as EGFR inhibitors. nih.gov
Evolution of Research Trends Pertaining to Thiophene and Trifluoromethyl Motifs
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of this compound reveals several plausible synthetic routes. The most straightforward disconnection is at the C2-position of the thiophene ring, specifically the bond between the ring and the hydroxymethyl group. This leads to two key synthons: a 2-functionalized-5-(trifluoromethyl)thiophene that can act as a nucleophile or electrophile, and a C1 electrophile such as formaldehyde (B43269).
A common and effective strategy involves the use of an organometallic intermediate. This approach disconnects the target molecule to 2-halo-5-(trifluoromethyl)thiophene and formaldehyde. The halo-thiophene can be converted into a Grignard reagent or an organolithium species, which then reacts with formaldehyde to furnish the desired alcohol. This retrosynthetic pathway is advantageous as it allows for the late-stage introduction of the hydroxymethyl group.
An alternative disconnection involves breaking the bonds that form the thiophene ring itself. This would entail constructing the 2,5-disubstituted thiophene from acyclic precursors already bearing the trifluoromethyl and a masked hydroxymethyl group, or functional groups that can be converted to it.
Novel Approaches to Thiophene Ring Formation and Functionalization
The construction and selective functionalization of the thiophene ring are central to the synthesis of the target molecule. Modern organic synthesis offers a variety of powerful methods to achieve this with high efficiency and regioselectivity.
Cyclization Strategies for Thiophene Ring Construction
The formation of a 2,5-disubstituted thiophene ring can be achieved through several cyclization strategies. Traditional methods like the Paal-Knorr or Gewald synthesis provide access to thiophenes, but modern approaches often offer milder conditions and greater substrate scope. nih.govpharmaguideline.com
One contemporary method involves the metal-free sulfur heterocyclization of 1,3-diynes with a sulfur source like sodium hydrosulfide. rsc.org This approach allows for the direct formation of 2,5-disubstituted thiophenes from readily available starting materials. Another innovative one-pot method involves a copper-catalyzed Glaser coupling of terminal alkynes followed by a cycloaddition with an elemental chalcogen, which can be adapted for thiophene synthesis. researchgate.net Microwave-assisted cyclization of 1,4-dicarbonyl compounds with Lawesson's reagent is another rapid and high-yielding method for preparing substituted thiophenes. organic-chemistry.orgacs.org
A modular approach for constructing trifluoromethylated thiophenes involves the [4+1] cycloaddition of enaminothiones with trifluoromethyl N-tosylhydrazones, offering high regio- and stereoselectivity under mild conditions. rsc.org
| Cyclization Strategy | Key Reactants | Conditions | Advantages |
| Metal-free sulfur heterocyclization | 1,3-Diynes, Sodium hydrosulfide | Mild conditions | Avoids transition metals |
| Glaser coupling-cycloaddition | Terminal alkynes, Sulfur source, Copper catalyst | One-pot, Mild conditions | High atom economy |
| Microwave-assisted Lawesson's reagent cyclization | 1,4-Dicarbonyl compounds, Lawesson's reagent | Microwave irradiation, Solvent-free | Rapid, High yields |
| [4+1] Cycloaddition | Enaminothiones, Trifluoromethyl N-tosylhydrazones | Room temperature, Neutral media | High regioselectivity, Direct trifluoromethylation |
Regioselective Halogenation and Subsequent Functionalization of Thiophene Derivatives
The regioselective functionalization of the thiophene ring is crucial, particularly at the C2 and C5 positions. Halogenation serves as a key step to introduce a handle for further transformations, such as metal-halogen exchange to form organometallic reagents. The thiophene ring is highly susceptible to electrophilic substitution, with a strong preference for the 2- and 5-positions. pharmaguideline.com
Direct bromination of thiophene can lead to 2,5-dibromothiophene. To achieve monosubstitution or selective functionalization, the reaction conditions must be carefully controlled. For instance, a protocol starting from thiophene involves tribromination followed by selective debromination to yield 2,3,5-tribromothiophene. Subsequent chemo- and regioselective bromine/lithium exchange reactions can then be used to introduce various functional groups at specific positions. mdpi.com For example, reacting 3,5-dibromo-2-((trityloxy)methyl)thiophene with n-butyllithium at low temperatures allows for selective lithiation at the 5-position, which can then be quenched with an electrophile. mdpi.com
The functionalization can also be guided by directing groups. A pH-sensitive directing group can be employed to switch between directed and non-directed C-H activation pathways, providing access to specifically substituted thiophenes. nih.gov
Introduction of the Trifluoromethyl Group
The introduction of the trifluoromethyl group is a critical step in the synthesis. This can be achieved through either electrophilic or nucleophilic trifluoromethylation protocols.
Electrophilic Trifluoromethylation Techniques
Electrophilic trifluoromethylating reagents are designed to deliver a "CF3+" equivalent to a nucleophilic substrate. Several powerful reagents have been developed for this purpose, including hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents). chem-station.comacs.org
These reagents can be used to directly trifluoromethylate electron-rich aromatic and heteroaromatic compounds. For thiophenes, direct C-H trifluoromethylation can be challenging and may require a directing group to achieve high regioselectivity. For example, a pivalamido-directing group can facilitate ortho-trifluoromethylation of thiophene derivatives under copper catalysis. acs.org
| Reagent Type | Example Reagent | Typical Substrates | Key Features |
| Hypervalent Iodine | Togni's Reagents | Electron-rich heterocycles, anilines | Air-stable, crystalline solids |
| Sulfonium Salts | Umemoto's Reagents | Thiophenolates, indoles | Powerful electrophilic CF3 source |
| Zinc-based | Baran's Reagent (Zn(SO2CF3)2) | Heterocycles | Readily available |
Nucleophilic Trifluoromethylation Protocols
Nucleophilic trifluoromethylation involves the reaction of a "CF3-" synthon with an electrophilic substrate. A common source for the trifluoromethyl anion is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often used in the presence of a fluoride (B91410) source (e.g., TBAF). This method is effective for the trifluoromethylation of carbonyl compounds and can be adapted for aromatic systems through oxidative cross-coupling reactions. nih.gov
For the synthesis of 5-(trifluoromethyl)thiophene, a viable strategy is the copper-mediated trifluoromethylation of a 5-halothiophene derivative. A variety of copper-based trifluoromethylating agents, such as CuCF3, have been developed for this purpose. These reagents can be generated in situ or used as preformed complexes and have shown good reactivity towards haloarenes and haloheterocycles under relatively mild conditions. researchgate.net For instance, a new reagent, Cu(O2CCF2SO2F)2, has been shown to efficiently trifluoromethylate a variety of haloarenes. researchgate.net
Radical Trifluoromethylation Methods
The introduction of a trifluoromethyl (CF3) group onto a thiophene ring can be effectively achieved through radical trifluoromethylation pathways. These methods rely on the generation of the highly reactive trifluoromethyl radical (•CF3), which then attacks the thiophene precursor. A variety of reagents and conditions have been developed to generate •CF3 for this purpose.
Commonly employed precursors for generating trifluoromethyl radicals include trifluoromethanesulfonyl chloride (CF3SO2Cl) and sodium trifluoromethanesulfinate (CF3SO2Na), also known as Langlois' reagent. chemistryviews.orgmst.edu These reactions are often initiated by photoredox catalysis, where a photocatalyst, upon irradiation with visible light, facilitates a single-electron transfer (SET) process to generate the •CF3 radical. chemistryviews.orgmst.edu For instance, organic photocatalysts can be photoexcited and then reduce a reagent like CF3SO2Cl, leading to the formation of the trifluoromethyl radical, sulfur dioxide, and a chloride ion. chemistryviews.org The thiophene substrate can then react with this radical to form the desired 5-(trifluoromethyl)thiophene intermediate.
Another approach involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator. fu-berlin.de The choice of method depends on the specific thiophene starting material and the desired regioselectivity. For 2-substituted thiophenes, radical attack often occurs at the C5 position, making this a viable route for synthesizing the precursor to this compound.
Table 1: Reagents for Radical Trifluoromethylation of Thiophenes
| Reagent Name | Chemical Formula | Initiation Method | Reference |
|---|---|---|---|
| Trifluoromethanesulfonyl chloride | CF3SO2Cl | Photoredox Catalysis | chemistryviews.org |
| Sodium trifluoromethanesulfinate | CF3SO2Na | Photoredox Catalysis | mst.edu |
Installation of the Methanol (B129727) Moiety
Once the 5-(trifluoromethyl)thiophene scaffold is obtained, the next critical step is the introduction of the methanol group (-CH2OH) at the 2-position of the thiophene ring. Several reliable synthetic strategies are available for this transformation.
Reduction of Carboxylic Acid Derivatives
A robust and widely used method for installing the methanol moiety is through the reduction of a corresponding carboxylic acid or its ester derivative. The synthesis begins with 5-(trifluoromethyl)thiophene-2-carboxylic acid, a known compound. moldb.com This carboxylic acid can be reduced to the primary alcohol, this compound, using powerful reducing agents.
Lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is a classic and effective reagent for this transformation. Alternatively, borane (B79455) (BH3), often used as a complex with THF (BH3•THF), provides a milder option for the reduction of carboxylic acids. If the starting material is the methyl or ethyl ester of the carboxylic acid, such as methyl 5-(trifluoromethyl)thiophene-2-carboxylate, reduction can also be achieved with these reagents, often under less stringent conditions.
Grignard and Organolithium Reagent Chemistry for Hydroxymethylation
Organometallic routes provide a versatile alternative for creating the C-C bond necessary for the hydroxymethyl group. This pathway typically starts with a halogenated precursor, such as 2-bromo-5-(trifluoromethyl)thiophene.
The first step involves the formation of an organometallic reagent. Reacting the brominated thiophene with magnesium metal in an ether solvent generates the corresponding Grignard reagent. nih.gov Alternatively, a lithium-halogen exchange reaction, often using an alkyllithium reagent like n-butyllithium at low temperatures (-78 °C), can be used to form the more reactive 2-thienyllithium (B1198063) species. wikipedia.orgbeilstein-journals.org
This highly nucleophilic organometallic intermediate is then reacted with a suitable electrophile to install the hydroxymethyl group. taylorandfrancis.com Formaldehyde (CH2O), either as a gas, a solution (formalin), or in its solid polymeric form (paraformaldehyde), is the most common electrophile for this one-carbon homologation. An acidic workup is required to protonate the resulting alkoxide and yield this compound.
Formylation and Subsequent Reduction Pathways
A third major strategy involves a two-step process: formylation followed by reduction. This pathway introduces a formyl group (-CHO) onto the thiophene ring, which is then reduced to the desired methanol.
Formylation of 5-(trifluoromethyl)thiophene can be accomplished using various methods, most notably the Vilsmeier-Haack reaction. mdpi.com This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a formamide (B127407) like N,N-dimethylformamide (DMF), to electrophilically attack the thiophene ring, yielding 5-(trifluoromethyl)thiophene-2-carbaldehyde (B1430898). mdpi.comgoogle.com
The resulting aldehyde is then reduced to the primary alcohol. This reduction is significantly easier than the reduction of a carboxylic acid and can be achieved with a wide range of milder reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol or ethanol (B145695) is a common and efficient choice for this transformation.
Table 2: Comparison of Hydroxymethylation Methods
| Method | Starting Material | Key Reagents | Intermediate |
|---|---|---|---|
| Reduction | 5-(Trifluoromethyl)thiophene-2-carboxylic acid | LiAlH4 or BH3•THF | N/A |
| Organometallic | 2-Bromo-5-(trifluoromethyl)thiophene | Mg or n-BuLi; Formaldehyde | Grignard or Organolithium Reagent |
Catalytic Systems in the Synthesis of this compound
Catalysis, particularly using transition metals, is integral to modern organic synthesis and plays a crucial role in constructing complex molecules like this compound efficiently.
Transition Metal Catalysis in C-C and C-X Bond Formation
Transition metal catalysis is especially prominent in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental to assembling the target molecule. rsc.org One of the most significant applications is in the trifluoromethylation of aryl or heteroaryl halides. beilstein-journals.orgd-nb.infonih.gov
Palladium- and copper-based catalytic systems are frequently used to couple a thiophene precursor (e.g., 2-iodothiophene) with a trifluoromethylating agent. beilstein-journals.org These cross-coupling reactions, which fall under categories like Kumada, Stille, or Suzuki couplings, provide a powerful means to install the CF3 group directly onto a pre-functionalized thiophene ring. nih.govrsc.org For example, a palladium catalyst can facilitate the reaction between an organotin-thiophene derivative and a trifluoromethyl source. nih.gov
Furthermore, transition metal catalysts are essential for synthesizing the substituted thiophene ring itself or for functionalizing it. Direct C-H activation/arylation, often catalyzed by palladium, allows for the regioselective formation of C-C bonds on the thiophene ring without the need for pre-halogenation, representing a more atom-economical approach. mdpi.comresearchgate.net These catalytic methods offer high efficiency, functional group tolerance, and control over regioselectivity, making them indispensable tools in the synthesis of this compound and its precursors.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Acetylthiophene |
| 2-Bromo-5-(trifluoromethyl)thiophene |
| 2-Iodothiophene |
| 5-(Trifluoromethyl)thiophene |
| 5-(Trifluoromethyl)thiophene-2-carbaldehyde |
| 5-(Trifluoromethyl)thiophene-2-carboxylic acid |
| Borane |
| n-Butyllithium |
| Diethyl ether |
| N,N-Dimethylformamide (DMF) |
| Ethanol |
| Formaldehyde |
| Lithium aluminum hydride |
| Magnesium |
| Methanol |
| Methyl 5-(trifluoromethyl)thiophene-2-carboxylate |
| Paraformaldehyde |
| Phosphorus oxychloride |
| Sodium borohydride |
| Sodium trifluoromethanesulfinate |
| Sulfur dioxide |
| Tetrahydrofuran (THF) |
| Trifluoromethyl iodide |
Organocatalysis in Stereoselective Synthesis
The development of stereoselective synthetic routes to chiral molecules is a cornerstone of modern organic chemistry. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide array of compounds, offering an alternative to traditional metal-based catalysts. beilstein-journals.org For a molecule like this compound, which is achiral, the introduction of a stereocenter would require modification, for instance, by introducing a substituent on the methanol carbon. The principles of organocatalysis can be readily applied to the asymmetric synthesis of chiral derivatives.
A plausible strategy for the stereoselective synthesis of a chiral derivative, such as a secondary alcohol, involves the asymmetric reduction of a corresponding ketone, 5-(trifluoromethyl)thien-2-ylC=O. This transformation can be efficiently catalyzed by a variety of organocatalysts. Chiral oxazaborolidines, as famously demonstrated in the Corey-Bakshi-Shibata (CBS) reduction, are highly effective for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.
Another powerful class of organocatalysts for such transformations are chiral phosphoric acids (CPAs). beilstein-journals.org Derived from scaffolds like BINOL, VAPOL, and SPINOL, these catalysts can activate the ketone towards nucleophilic attack by a hydride source, such as a Hantzsch ester or a benzothiazoline, creating a chiral environment that directs the stereochemical outcome of the reaction. beilstein-journals.org The bifunctional nature of these catalysts, possessing both a Brønsted acidic site and a Lewis basic site, is key to their catalytic efficacy. beilstein-journals.org
Furthermore, amino acid-derived organocatalysts, such as proline and its derivatives, are well-established for their ability to catalyze asymmetric aldol (B89426) and Michael reactions. nih.gov While not directly applicable to the reduction of a ketone to an alcohol, they are instrumental in building chiral scaffolds that could be precursors to chiral thiophene derivatives. For instance, an asymmetric aldol reaction between 5-(trifluoromethyl)thiophene-2-carbaldehyde and another carbonyl compound could be catalyzed by a chiral secondary amine catalyst to generate a chiral β-hydroxy carbonyl compound, which could then be further elaborated. nih.gov
The following table summarizes potential organocatalytic strategies for the stereoselective synthesis of a chiral derivative of this compound.
| Catalyst Type | Precursor Substrate | Transformation | Potential Chiral Product | Key Features |
| Chiral Oxazaborolidines (e.g., CBS catalyst) | 5-(trifluoromethyl)thien-2-ylC=O | Asymmetric Ketone Reduction | (R)- or (S)-5-(trifluoromethyl)thien-2-ylCH(OH) | High enantioselectivity, well-established methodology. |
| Chiral Phosphoric Acids (CPAs) | 5-(trifluoromethyl)thien-2-ylC=O | Asymmetric Transfer Hydrogenation | (R)- or (S)-5-(trifluoromethyl)thien-2-ylCH(OH) | Bifunctional catalysis, mild reaction conditions. beilstein-journals.org |
| Proline and derivatives | 5-(trifluoromethyl)thiophene-2-carbaldehyde | Asymmetric Aldol Reaction | Chiral β-hydroxy carbonyl adduct | Builds chiral complexity for further transformation. nih.gov |
Process Intensification and Green Chemistry Principles in Synthetic Routes
The principles of green chemistry and process intensification are increasingly integral to the design of modern synthetic routes, aiming to reduce environmental impact, improve safety, and enhance efficiency. numberanalytics.come-bookshelf.de The synthesis of this compound can be significantly improved by incorporating these principles.
Process Intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. researchgate.net For the synthesis of this compound, this could involve a shift from traditional batch reactors to continuous flow reactors or microreactors. rug.nl Flow chemistry offers several advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes. rug.nlacs.org This is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. A continuous flow process for the synthesis of trifluoromethylated heterocycles has been shown to be a significant improvement over traditional batch methods. acs.org
Green Chemistry Principles provide a framework for designing more sustainable chemical processes. numberanalytics.com Key considerations for the synthesis of this compound include:
Solvent Selection: Replacing hazardous organic solvents with greener alternatives is a primary goal. numberanalytics.com Water, supercritical fluids (like CO2), ionic liquids, or bio-based solvents could be explored as reaction media. The use of water as a solvent in the synthesis of various heterocyclic compounds has been demonstrated to be effective. numberanalytics.com
Catalysis: Utilizing catalytic processes, especially with recyclable catalysts, is preferable to stoichiometric reagents to minimize waste. frontiersin.org Organocatalysis, as discussed in the previous section, aligns well with this principle as the catalysts are often metal-free and can be recycled.
Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Microwave-assisted synthesis has been successfully applied to the preparation of various heterocyclic compounds. frontiersin.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. This involves choosing reactions that are highly selective and minimize the formation of byproducts.
The following table outlines how green chemistry and process intensification can be applied to the synthesis of this compound.
| Principle | Conventional Approach | Green/Intensified Approach | Benefits |
| Reactor Technology | Batch Reactor | Continuous Flow/Microreactor | Enhanced safety, better process control, improved yield. rug.nlacs.org |
| Solvent | Chlorinated or other volatile organic solvents | Water, ionic liquids, supercritical CO2 | Reduced environmental impact, improved safety. numberanalytics.com |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation, ultrasound | Faster reaction rates, lower energy consumption. researchgate.net |
| Catalysis | Stoichiometric reagents | Recyclable organocatalysts or biocatalysts | Reduced waste, improved sustainability. frontiersin.org |
| Downstream Processing | Solvent-intensive extraction and chromatography | Membrane separation, reactive extraction | Reduced solvent use, integrated processing. wiley.com |
By integrating these advanced methodologies, the synthesis of this compound and its derivatives can be transformed into a more efficient, safer, and environmentally responsible process.
Reactivity of the Thiophene Ring
The thiophene ring in this compound is a π-electron-rich system, characteristic of aromatic heterocycles. However, its reactivity is significantly modulated by the attached substituents. The hydroxymethyl group at the C2 position is a weak activating group, donating electron density to the ring through induction and hyperconjugation, while the trifluoromethyl group at the C5 position is a powerful deactivating group due to its strong electron-withdrawing inductive effect.
Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds, including thiophenes, which are generally more reactive than benzene (B151609). In the case of this compound, the regioselectivity of EAS is controlled by the directing effects of the existing substituents. The -CH₂OH group is an ortho, para-director, which in this 2-substituted thiophene, activates the C3 and C5 positions. Conversely, the -CF₃ group is a strong deactivator and a meta-director, which deactivates the entire ring, especially the adjacent C4 position, and would direct an incoming electrophile to the C3 position relative to itself (which is the C3 position of the ring).
The combined influence of these two groups results in a strong directional preference for electrophilic attack at the C3 position. The activating effect of the -CH₂OH group and the directing (albeit deactivating) effect of the -CF₃ group converge on this position, making it the most electronically favorable site for substitution. The C4 position is strongly deactivated by the adjacent -CF₃ group.
Below is a summary of expected outcomes for common electrophilic aromatic substitution reactions.
| Reaction | Reagent/Catalyst | Expected Major Product |
| Nitration | HNO₃ / H₂SO₄ | [3-Nitro-5-(trifluoromethyl)thien-2-yl]methanol |
| Bromination | Br₂ / Acetic Acid | [3-Bromo-5-(trifluoromethyl)thien-2-yl]methanol |
| Chlorination | Cl₂ / FeCl₃ | [3-Chloro-5-(trifluoromethyl)thien-2-yl]methanol |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | [3-Acyl-5-(trifluoromethyl)thien-2-yl]methanol |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring to be substituted with at least one strong electron-withdrawing group and a good leaving group. Thiophene rings are inherently more susceptible to SₙAr than their benzene counterparts. uoanbar.edu.iq The presence of the potent electron-withdrawing -CF₃ group on this compound significantly activates the thiophene ring towards nucleophilic attack.
For an SₙAr reaction to occur on this molecule, a leaving group, such as a halide, must first be present on the ring, typically at the C3 or C4 positions. The -CF₃ group at C5 would effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction, particularly if the leaving group is at the C4 position. Computational studies on similar systems show that electron-withdrawing substituents lower the activation energy for the initial nucleophilic addition. nih.gov
An illustrative pathway would involve the displacement of a halide at the C3 position by a nucleophile, a reaction facilitated by the ring's activation by the -CF₃ group.
| Substrate | Nucleophile (Nu⁻) | Typical Conditions | Expected Product |
| [3-Chloro-5-(trifluoromethyl)thien-2-yl]methanol | Sodium Methoxide (NaOMe) | Methanol, Heat | [3-Methoxy-5-(trifluoromethyl)thien-2-yl]methanol |
| [3-Bromo-5-(trifluoromethyl)thien-2-yl]methanol | Pyrrolidine | DMSO, Heat | [3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)thien-2-yl]methanol |
| [3-Fluoro-5-(trifluoromethyl)thien-2-yl]methanol | Sodium Azide (NaN₃) | DMF, Heat | [3-Azido-5-(trifluoromethyl)thien-2-yl]methanol |
Metalation and Lithiation Strategies for Further Functionalization
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In this process, a substituent directs a strong base, typically an organolithium reagent, to deprotonate an adjacent position. The hydroxyl group of the methanol functionality in this compound can act as a directed metalation group (DMG). After deprotonation of the hydroxyl group with a reagent like n-butyllithium (n-BuLi), the resulting lithium alkoxide directs a second equivalent of n-BuLi to selectively remove a proton from the C3 position. This forms a C3-lithiated intermediate that can be trapped with various electrophiles.
This strategy provides a reliable method for introducing a wide range of functional groups at the C3 position, avoiding the potentially harsh conditions of electrophilic aromatic substitution.
| Electrophile | Reagent | Product after Quench |
| Carbon Dioxide | 1. 2.2 eq n-BuLi, THF, -78 °C 2. CO₂(g) 3. H₃O⁺ | 2-(Hydroxymethyl)-5-(trifluoromethyl)thiophene-3-carboxylic acid |
| Aldehyde (RCHO) | 1. 2.2 eq n-BuLi, THF, -78 °C 2. RCHO 3. H₃O⁺ | [3-(1-Hydroxyalkyl)-5-(trifluoromethyl)thien-2-yl]methanol |
| Alkyl Halide (R-X) | 1. 2.2 eq n-BuLi, THF, -78 °C 2. R-X | [3-Alkyl-5-(trifluoromethyl)thien-2-yl]methanol |
| Iodine | 1. 2.2 eq n-BuLi, THF, -78 °C 2. I₂ | [3-Iodo-5-(trifluoromethyl)thien-2-yl]methanol |
Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Sonogashira) at the Thiophene Ring
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it must first be converted into a suitable coupling partner, typically an organohalide or triflate. Halogenation of the thiophene ring, as described in section 3.1.1, provides the necessary precursors. For instance, bromination at the C3 position yields [3-Bromo-5-(trifluoromethyl)thien-2-yl]methanol, a versatile substrate for various cross-coupling reactions. d-nb.infonih.gov
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. The brominated derivative of the title compound can react with various aryl or vinyl boronic acids or their esters to form new C-C bonds. d-nb.inforesearchgate.net
Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. wikipedia.org Organozinc compounds are often prepared in situ from the corresponding organohalide or organolithium species. organic-chemistry.org This method is known for its high functional group tolerance.
The table below outlines potential cross-coupling transformations starting from the C3-brominated derivative.
| Reaction Type | Coupling Partner | Catalyst/Ligand/Base | Expected Product |
| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | [3-Aryl-5-(trifluoromethyl)thien-2-yl]methanol |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl | [3-Alkyl/Aryl-5-(trifluoromethyl)thien-2-yl]methanol |
| Negishi | Organozinc halide (R-ZnCl) | Pd(dppf)Cl₂ | [3-Alkyl/Aryl-5-(trifluoromethyl)thien-2-yl]methanol |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | [3-(Alkynyl)-5-(trifluoromethyl)thien-2-yl]methanol |
Transformations Involving the Methanol Functionality
The primary alcohol group (-CH₂OH) is a versatile functional handle that can be readily transformed into other important functional groups, most notably aldehydes and carboxylic acids through oxidation.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol in this compound can be controlled to selectively yield either the corresponding aldehyde, 5-(Trifluoromethyl)thiophene-2-carbaldehyde, or the carboxylic acid, 5-(Trifluoromethyl)thiophene-2-carboxylic acid. The choice of oxidant and reaction conditions determines the final product.
Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage and prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions like the Swern oxidation are commonly employed for this transformation.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), or catalytic systems. semanticscholar.org A two-step process, involving initial oxidation to the aldehyde followed by a subsequent oxidation step (e.g., using sodium chlorite), is also a viable and often high-yielding strategy.
The following table summarizes various oxidation methods.
| Target Product | Reagent(s) | Solvent | Typical Conditions |
| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | Room Temperature |
| Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature |
| Aldehyde | (COCl)₂, DMSO, Et₃N (Swern) | Dichloromethane (DCM) | -78 °C to Room Temp. |
| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to Room Temp. |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Water/Pyridine (B92270), Heat | Reflux |
| Carboxylic Acid | Ruthenium(III) chloride / NaIO₄ | CCl₄/CH₃CN/H₂O | Room Temperature |
Esterification and Etherification Protocols
The hydroxymethyl group of this compound readily undergoes esterification and etherification, common transformations for primary alcohols. These reactions are crucial for modifying the compound's polarity, steric profile, and biological activity.
Esterification: Standard esterification protocols are applicable, with the choice of method depending on the sensitivity of the substrates.
Fischer-Steglich Type Esterification: For simple carboxylic acids, classic acid-catalyzed Fischer esterification can be employed, typically by refluxing the alcohol with the carboxylic acid in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). To drive the equilibrium towards the product, the alcohol can be used in excess or water can be removed as it is formed.
Carbodiimide-Mediated Esterification: For more sensitive or complex carboxylic acids, milder conditions are preferable. The Steglich esterification, utilizing a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is highly effective. acs.orgmun.caresearchgate.net This method proceeds at room temperature and avoids the harsh acidic conditions of Fischer esterification. acs.orgmun.ca
Interactive Data Table: Representative Esterification Conditions
| Method | Reagents | Catalyst | Solvent | Temperature | Key Features |
|---|---|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, Excess Alcohol | H₂SO₄ or TsOH | Alcohol (as solvent) or Toluene | Reflux | Simple, inexpensive; best for non-sensitive substrates. |
| Steglich Esterification | Carboxylic Acid, Alcohol | DCC or EDC, DMAP | Dichloromethane (DCM), THF | Room Temp. | Mild conditions; suitable for acid-sensitive substrates. acs.orgresearchgate.net |
Etherification: The synthesis of ethers from this compound is most commonly achieved via the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. researchgate.netnih.govbath.ac.uk
The protocol involves two main steps:
Alkoxide Formation: The alcohol is treated with a strong base, such as sodium hydride (NaH) or potassium hydride (KH), in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to generate the corresponding sodium or potassium alkoxide. researchgate.netnih.gov
Nucleophilic Substitution: An alkyl halide (e.g., methyl iodide, ethyl bromide) is added to the alkoxide solution. The alkoxide displaces the halide via an Sₙ2 mechanism to form the ether. bath.ac.uk The reaction is most efficient with primary alkyl halides to avoid competing elimination reactions. researchgate.net
Halogenation of the Hydroxymethyl Group
Conversion of the hydroxymethyl group to a halomethyl group is a key transformation, as the resulting halide is an excellent electrophile for subsequent nucleophilic substitution reactions. The benzylic-like nature of the hydroxymethyl group on the thiophene ring facilitates this conversion.
Using Thionyl Chloride (SOCl₂): A common and effective method for converting primary alcohols to chlorides is treatment with thionyl chloride. nih.govlibretexts.org The reaction is often performed in the presence of a base like pyridine to neutralize the HCl byproduct. orgsyn.org For a substrate like this compound, this reaction would yield 2-(chloromethyl)-5-(trifluoromethyl)thiophene. A typical procedure involves the slow addition of SOCl₂ to a solution of the alcohol and pyridine in an inert solvent like dichloromethane at low temperatures. synarchive.com
Appel Reaction: The Appel reaction provides a mild alternative for converting alcohols to halides under neutral conditions, which is beneficial for acid-sensitive substrates. ukessays.comyoutube.comwikipedia.org This reaction uses triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CCl₄ or CBr₄). wikipedia.org The reaction proceeds via an oxyphosphonium intermediate, which is then displaced by the halide ion in an Sₙ2 fashion. ukessays.comyoutube.com
Interactive Data Table: Common Halogenation Protocols
| Method | Reagents | Solvent | Temperature | Byproducts | Mechanism |
|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂, Pyridine | Dichloromethane (DCM) | 0 °C to Room Temp. | SO₂, Pyridinium hydrochloride | Sₙ2 (with pyridine) orgsyn.org |
| Appel Reaction | PPh₃, CCl₄ or CBr₄ | Acetonitrile, DCM | Room Temp. | Triphenylphosphine oxide, Haloform | Sₙ2 ukessays.comyoutube.com |
Conversion to Amines and Other Nitrogen-Containing Derivatives
The synthesis of amines and other nitrogen-containing derivatives from this compound is a valuable pathway for creating compounds with significant pharmacological potential. This is typically achieved through a two-step process involving activation of the alcohol followed by nucleophilic substitution.
A primary route involves first converting the alcohol to the corresponding halide, 2-(chloromethyl)-5-(trifluoromethyl)thiophene, as described in section 3.2.3. This activated intermediate can then react with a variety of nitrogen nucleophiles:
Reaction with Ammonia (B1221849): Treatment with aqueous or anhydrous ammonia can yield the primary amine, [5-(trifluoromethyl)thien-2-yl]methanamine.
Reaction with Amines: Reaction with primary or secondary amines provides access to secondary and tertiary amines, respectively.
Gabriel Synthesis: For a cleaner synthesis of the primary amine, the phthalimide (B116566) anion can be used as the nucleophile, followed by hydrolysis or hydrazinolysis (the Gabriel synthesis). chemistry-reaction.com
Alternatively, the Mitsunobu reaction offers a direct route from the alcohol to certain nitrogen derivatives without prior halogenation. chemistry-reaction.com In this reaction, the alcohol is activated in situ using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This activated complex is then displaced by a suitable nitrogen nucleophile. Suitable nucleophiles for the Mitsunobu reaction are generally acidic (pKa < 13), such as phthalimide, sulfonamides, or hydrazoic acid (HN₃) to form an azide, which can be subsequently reduced to the primary amine. chemistry-reaction.com
Dehydration and Olefin Formation
The dehydration of this compound leads to the formation of the corresponding olefin, 2-vinyl-5-(trifluoromethyl)thiophene. This transformation introduces a reactive vinyl group that can participate in various polymerization and addition reactions. Given the benzylic-like character of the alcohol, this dehydration is facilitated by the stabilization of the potential carbocation intermediate.
Acid-Catalyzed Dehydration: A straightforward method for dehydrating secondary and tertiary alcohols is heating in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). wikipedia.org For a primary alcohol like the target compound, which can form a stabilized carbocation, this method can be effective, though it may require elevated temperatures. wikipedia.org Procedures for the dehydration of the analogous α-(2-thienyl)ethanol to 2-vinylthiophene (B167685) are well-established and typically involve catalysis by agents like potassium hydrogen sulfate (B86663) or alumina (B75360) at high temperatures. chemistry-reaction.com
Burgess Reagent: For substrates that are sensitive to strong acids, the Burgess reagent provides a mild and selective alternative for dehydration. This reagent is particularly effective for secondary and tertiary alcohols and operates under neutral conditions, proceeding through a concerted syn-elimination mechanism. While less common for primary alcohols, its mildness makes it a valuable option to consider, especially to avoid potential side reactions like polymerization or rearrangement that can be induced by strong acids.
Influence of the Trifluoromethyl Group on Reactivity
The trifluoromethyl (-CF₃) group is a powerful modulator of chemical reactivity due to its unique electronic and steric properties. Its presence at the 5-position of the thiophene ring profoundly influences the behavior of the entire molecule.
Electronic Effects on Adjacent Functional Groups and Aromaticity
The -CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry, exerting its influence primarily through a powerful negative inductive effect (-I effect).
Activation of the Hydroxymethyl Group: The strong electron-withdrawing nature of the -CF₃ group enhances the electrophilic character of the adjacent carbon atom in the hydroxymethyl group. This facilitates nucleophilic substitution reactions at this position. The -CF₃ group stabilizes the transition states of Sₙ2 reactions and would also stabilize any carbocation intermediate formed at the benzylic-like position, making reactions that proceed via Sₙ1 or Sₙ1-like mechanisms (such as acid-catalyzed dehydration or halogenation with SOCl₂) more favorable than on an unsubstituted analogue.
Influence on Thiophene Aromaticity: The thiophene ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution. However, the presence of a potent electron-withdrawing group like -CF₃ deactivates the ring towards electrophilic attack. This deactivation makes reactions like Friedel-Crafts acylation or nitration on the thiophene ring itself significantly more difficult. Conversely, this electron deficiency can make the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present on the ring.
Steric Hindrance Considerations
While often considered for its electronic properties, the trifluoromethyl group also imparts significant steric bulk. Research has shown that the -CF₃ group behaves as a much larger substituent than might be expected based on atomic radii alone.
This steric hindrance can influence reactions in several ways:
Shielding of Reaction Centers: The bulk of the -CF₃ group can sterically shield the adjacent 4-position on the thiophene ring, directing incoming reagents to other available positions.
Conformational Effects: It can influence the preferred conformation of the hydroxymethyl group, which may affect the accessibility of the hydroxyl group to incoming reagents or catalysts. In reactions involving the hydroxymethyl group, the steric bulk of the -CF₃ group could potentially hinder the approach of large nucleophiles or bulky reagents, although this effect is generally less pronounced for a primary alcohol compared to more sterically congested centers.
Multi-Component Reactions Incorporating this compound
The strategic incorporation of the this compound moiety into complex molecular architectures can be efficiently achieved through multi-component reactions (MCRs). While the direct use of the alcohol in these reactions is uncommon, its facile oxidation to the corresponding aldehyde, 5-(trifluoromethyl)thiophene-2-carbaldehyde, unlocks its potential as a valuable building block in a variety of powerful one-pot transformations. This section explores the utility of this trifluoromethyl-substituted thiophene scaffold in prominent MCRs, namely the Biginelli, Ugi, and Passerini reactions.
The conversion of this compound to 5-(trifluoromethyl)thiophene-2-carbaldehyde is a standard chemical transformation that can be accomplished using a range of mild oxidizing agents commonly employed in organic synthesis, such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC). This accessible aldehyde serves as a key precursor for the multi-component strategies discussed below.
Biginelli-Type Reaction: Synthesis of Trifluoromethylated Thienyl-Dihydropyrimidinones
A notable example showcasing the successful integration of a trifluoromethyl-thienyl scaffold into a dihydropyrimidinone framework involves a Biginelli-type reaction. Research has demonstrated the synthesis of 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-tetrahydropyrimidin-2(1H)-one derivatives through a one-pot condensation. This reaction brings together an aromatic aldehyde, urea, and a β-dicarbonyl compound, specifically 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione. The presence of the trifluoromethyl group on the thiophene-containing reactant is well-tolerated under the reaction conditions, leading to the formation of the corresponding dihydropyrimidinone derivatives in high yields.
This transformation highlights the robustness of the trifluoromethyl-thiophene moiety in acid-catalyzed cyclocondensation reactions and provides a reliable route to novel heterocyclic compounds bearing this particular substitution pattern. The reaction is typically carried out in the presence of a catalytic amount of p-toluenesulfonic acid.
Table 1: Biginelli-Type Reaction for the Synthesis of 5-(Thiophene-2-carbonyl)-6-(trifluoromethyl)-tetrahydropyrimidin-2(1H)-one Derivatives
| Aldehyde Component (Ar-CHO) | β-Dicarbonyl Component | Amide Component | Catalyst | Product | Yield (%) |
| Benzaldehyde | 4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione | Urea | p-TsOH | 4-Phenyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | High |
| 4-Chlorobenzaldehyde | 4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione | Urea | p-TsOH | 4-(4-Chlorophenyl)-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | High |
| 4-Methoxybenzaldehyde | 4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione | Urea | p-TsOH | 4-(4-Methoxyphenyl)-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | High |
Plausible Ugi and Passerini Reactions of 5-(Trifluoromethyl)thiophene-2-carbaldehyde
While specific examples of 5-(trifluoromethyl)thiophene-2-carbaldehyde in Ugi and Passerini reactions are not extensively documented in the literature, the well-established scope and mechanism of these reactions strongly suggest its suitability as a substrate. The electron-withdrawing nature of the trifluoromethyl group is anticipated to enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially facilitating the initial steps of these transformations.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of multi-component chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides in a single step. organic-chemistry.org Given the broad tolerance for various aldehyde components in the Ugi reaction, it is highly probable that 5-(trifluoromethyl)thiophene-2-carbaldehyde would readily participate. The expected product would incorporate the 5-(trifluoromethyl)thien-2-yl]methyl]amino moiety into a peptide-like scaffold, offering a rapid route to complex molecules with potential pharmaceutical applications.
Table 2: Postulated Ugi Reaction Incorporating 5-(Trifluoromethyl)thiophene-2-carbaldehyde
| Aldehyde Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Expected Product |
| 5-(Trifluoromethyl)thiophene-2-carbaldehyde | Benzylamine | Acetic Acid | tert-Butyl isocyanide | N-Benzyl-N-(tert-butylcarbamoyl)-1-(5-(trifluoromethyl)thien-2-yl)methanaminium acetate |
| 5-(Trifluoromethyl)thiophene-2-carbaldehyde | Aniline | Benzoic Acid | Cyclohexyl isocyanide | N-(Cyclohexylcarbamoyl)-N-phenyl-1-(5-(trifluoromethyl)thien-2-yl)methanaminium benzoate |
| 5-(Trifluoromethyl)thiophene-2-carbaldehyde | Methylamine | Propionic Acid | Benzyl isocyanide | N-(Benzylcarbamoyl)-N-methyl-1-(5-(trifluoromethyl)thien-2-yl)methanaminium propionate |
Passerini Three-Component Reaction
The Passerini reaction, a three-component condensation of an aldehyde, a carboxylic acid, and an isocyanide, yields α-acyloxy amides. wikipedia.org Similar to the Ugi reaction, the Passerini reaction is compatible with a wide array of aldehydes. The participation of 5-(trifluoromethyl)thiophene-2-carbaldehyde would lead to the formation of α-acyloxy amides bearing the trifluoromethyl-substituted thiophene ring. This would provide a straightforward method for the synthesis of functionalized ester-amide structures.
Table 3: Postulated Passerini Reaction Incorporating 5-(Trifluoromethyl)thiophene-2-carbaldehyde
| Aldehyde Component | Carboxylic Acid Component | Isocyanide Component | Expected Product |
| 5-(Trifluoromethyl)thiophene-2-carbaldehyde | Acetic Acid | tert-Butyl isocyanide | 1-(tert-Butylcarbamoyl)-1-(5-(trifluoromethyl)thien-2-yl)methyl acetate |
| 5-(Trifluoromethyl)thiophene-2-carbaldehyde | Benzoic Acid | Cyclohexyl isocyanide | 1-(Cyclohexylcarbamoyl)-1-(5-(trifluoromethyl)thien-2-yl)methyl benzoate |
| 5-(Trifluoromethyl)thiophene-2-carbaldehyde | Propionic Acid | Benzyl isocyanide | 1-(Benzylcarbamoyl)-1-(5-(trifluoromethyl)thien-2-yl)methyl propionate |
Applications of 5 Trifluoromethyl Thien 2 Yl Methanol As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
[5-(Trifluoromethyl)thien-2-YL]methanol serves as a valuable starting material for the synthesis of more elaborate molecular structures. The hydroxymethyl group provides a reactive handle for a variety of chemical transformations, allowing for its conversion into other functional groups or for the attachment of additional molecular fragments.
The trifluoromethyl group on the thiophene (B33073) ring significantly influences the reactivity and properties of the molecule. This strongly electron-withdrawing group can impact the acidity of the hydroxyl proton and the reactivity of the thiophene ring itself. Synthetic chemists can leverage these electronic effects to achieve selective transformations at different positions of the molecule.
For instance, the alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid, which are themselves versatile intermediates. Alternatively, it can be converted into a leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution reactions. These transformations open pathways to a wide range of derivatives with potential applications in medicinal chemistry and materials science.
Scaffold for the Development of New Chemical Entities
A molecular scaffold forms the core structure of a series of related compounds. The 5-(trifluoromethyl)thiophene-2-yl moiety within this compound provides a rigid and chemically stable core that can be systematically functionalized to generate libraries of new chemical entities. The presence of the trifluoromethyl group is particularly advantageous in the context of drug discovery, as it can enhance metabolic stability, binding affinity, and cell permeability of the final compounds.
The development of new chemical entities often involves the exploration of the chemical space around a privileged scaffold. Starting from this compound, medicinal chemists can introduce a variety of substituents at the hydroxymethyl position and potentially at other positions on the thiophene ring to investigate structure-activity relationships (SAR).
Table 1: Potential Modifications of the this compound Scaffold
| Modification Site | Potential Functional Groups | Resulting Compound Class |
| Hydroxymethyl Group | Ether, Ester, Amine, Halide | Ethers, Esters, Amines, Halides |
| Thiophene Ring | Halogen, Nitro, Acyl | Halogenated, Nitrated, Acylated Thiophenes |
Role in Cascade and Tandem Reactions
Cascade and tandem reactions are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. uzh.ch These processes lead to a rapid increase in molecular complexity from simple starting materials. The bifunctional nature of this compound, possessing both a nucleophilic alcohol and an aromatic ring that can be further functionalized, makes it a potential candidate for participation in such reaction sequences.
While specific examples of this compound in cascade reactions are not extensively documented in publicly available literature, its structural motifs are amenable to such transformations. For example, a reaction could be designed where the alcohol initiates a sequence of events, or where the thiophene ring participates in a cycloaddition or a cross-coupling reaction that is followed by an intramolecular cyclization involving a derivative of the hydroxymethyl group. The development of such reactions would represent a significant advancement in the efficient synthesis of complex trifluoromethylated thiophene-containing molecules.
Contributions to Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules in an efficient manner, often to populate screening libraries for drug discovery. fiveable.meuniroma1.it DOS strategies often employ a "build/couple/pair" approach, where simple building blocks are assembled into more complex structures with various stereochemical and skeletal arrangements. nih.gov
This compound can serve as a valuable building block in the "build" phase of a DOS pathway. Its rigid thiophene core can be incorporated into a larger molecular framework, and the trifluoromethyl group can introduce a unique physicochemical property into the resulting library of compounds. The hydroxymethyl group provides a convenient point for coupling to other building blocks or for initiating a branching reaction cascade to generate skeletal diversity.
Utilization in Parallel Synthesis and Combinatorial Chemistry Libraries
Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for high-throughput screening. nih.govnih.gov In parallel synthesis, discrete compounds are synthesized in separate reaction vessels, allowing for the creation of well-defined libraries. nih.gov
The reactivity of the hydroxymethyl group in this compound makes it highly suitable for use in parallel synthesis workflows. For example, it can be readily acylated, etherified, or converted to an amine precursor in a parallel fashion using a diverse set of reagents. This allows for the systematic exploration of the chemical space around the 5-(trifluoromethyl)thien-2-yl core.
Table 2: Exemplary Parallel Synthesis Scheme
| Step | Reagent (Example) | Product Type |
| 1. Activation of Alcohol | Mesyl Chloride | Mesylate Intermediate |
| 2. Nucleophilic Substitution | Library of Amines | Library of Amines |
| 2. Nucleophilic Substitution | Library of Phenols | Library of Ethers |
| 2. Nucleophilic Substitution | Library of Carboxylic Acids | Library of Esters |
This approach enables the efficient generation of a large number of distinct compounds, each containing the [5-(Trifluoromethyl)thien-2-YL]methyl moiety, for biological screening and the identification of new lead compounds.
Computational and Theoretical Studies of 5 Trifluoromethyl Thien 2 Yl Methanol
Electronic Structure Calculations and Molecular Orbital Analysis
There are no specific studies detailing the electronic structure or molecular orbital analysis of [5-(Trifluoromethyl)thien-2-YL]methanol. Such a study would typically involve Density Functional Theory (DFT) or other quantum chemical methods to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The distribution of these frontier orbitals would indicate the most probable sites for electrophilic and nucleophilic attack. Furthermore, a molecular electrostatic potential (MEP) map, which is also currently unavailable, would illustrate the charge distribution and identify electron-rich and electron-poor regions of the molecule.
Conformational Analysis and Energy Landscapes
A detailed conformational analysis of this compound has not been published. This type of study would involve mapping the potential energy surface of the molecule by rotating the hydroxymethyl group relative to the thiophene (B33073) ring. The goal would be to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states). This information is fundamental to understanding the molecule's three-dimensional structure and how it might interact with other molecules, such as biological receptors or catalysts.
Reaction Mechanism Elucidation for Synthetic Transformations
While synthetic routes to this compound may exist, there are no published computational studies elucidating the mechanisms of these transformations. Theoretical chemistry can be a powerful tool for investigating reaction pathways, identifying transition states, and calculating activation energies. This can help to optimize reaction conditions and understand the regioselectivity and stereoselectivity of a synthesis. For this compound, computational studies could, for example, shed light on the mechanism of its formation from a corresponding aldehyde or carboxylic acid derivative.
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)
No theoretical predictions of the spectroscopic properties of this compound have been reported. Computational methods, particularly DFT, are frequently used to predict NMR (¹H, ¹³C, ¹⁹F) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can be invaluable in confirming the structure of a synthesized compound by comparing the theoretical data to experimental results. For this molecule, predicting the ¹⁹F NMR chemical shift would be of particular interest due to the presence of the trifluoromethyl group.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
A systematic study of the quantum chemical descriptors for this compound and its structure-reactivity relationships is not available. Such a study would involve calculating a range of descriptors, including ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to develop quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR). These models are essential in fields like drug design for predicting the biological activity or properties of new molecules.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
There are no published molecular dynamics (MD) simulations for this compound. MD simulations could provide valuable insights into the behavior of this molecule in different solvent environments, revealing how the solvent affects its conformation and stability. Furthermore, simulations could be used to study its intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or non-covalent interactions involving the thiophene ring and the trifluoromethyl group. This information is critical for understanding its physical properties, such as solubility and boiling point, as well as its interactions in a biological context.
Advanced Analytical Characterization Techniques for 5 Trifluoromethyl Thien 2 Yl Methanol and Its Derivatives
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of [5-(Trifluoromethyl)thien-2-YL]methanol. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of the elemental composition of the molecule. sterlingpharmasolutions.com This precision is critical for verifying the molecular formula, C₆H₅F₃OS, by comparing the experimentally measured exact mass with the theoretically calculated mass.
Furthermore, HRMS is an invaluable tool for impurity profiling. biomedres.us During the synthesis of this compound, various impurities such as unreacted starting materials, byproducts, or degradation products may be present. HRMS can detect these impurities even at trace levels. sterlingpharmasolutions.com By determining the exact mass of an impurity, a molecular formula can be proposed, which is the first step in its structural elucidation. sciex.com This capability is crucial for ensuring the purity of the final compound and for optimizing reaction conditions to minimize the formation of undesired substances.
| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Significance |
|---|---|---|---|
| This compound | C₆H₅F₃OS | 198.0013 | Target compound confirmation |
| 5-(Trifluoromethyl)thiophene-2-carbaldehyde (B1430898) | C₆H₃F₃OS | 195.9857 | Potential precursor or oxidation byproduct |
| 5-(Trifluoromethyl)thiophene-2-carboxylic acid | C₆H₃F₃O₂S | 211.9806 | Potential oxidation byproduct |
| 2-Methyl-5-(trifluoromethyl)thiophene | C₆H₅F₃S | 182.0064 | Potential byproduct from a different synthetic route |
Multi-Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment
Multi-nuclear NMR spectroscopy is arguably the most powerful tool for the complete structural assignment of this compound in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a detailed picture of the molecular framework can be constructed.
¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the two protons on the thiophene (B33073) ring, the two protons of the methylene (B1212753) group (-CH₂-), and the single proton of the hydroxyl group (-OH). The thiophene protons will appear as doublets due to coupling with each other, with their chemical shifts influenced by the electron-withdrawing CF₃ group and the electron-donating CH₂OH group.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key features for this molecule include the signals for the four carbons of the thiophene ring, the methylene carbon, and the carbon of the trifluoromethyl group. The carbon directly attached to the three fluorine atoms will exhibit a characteristic quartet splitting pattern due to ¹J(C-F) coupling, providing definitive evidence for the presence of the CF₃ group. rsc.orgrsc.org
¹⁹F NMR: As fluorine has a 100% natural abundance spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. nsf.gov The spectrum of this compound is expected to show a single, sharp signal (a singlet) for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is highly sensitive to the electronic environment on the thiophene ring, making it a valuable probe for structural integrity. rsc.orgnih.gov
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | H3 (thiophene) | ~7.0-7.2 | d | ³J(H-H) ≈ 3-4 Hz |
| H4 (thiophene) | ~7.3-7.5 | d | ³J(H-H) ≈ 3-4 Hz | |
| CH₂ | ~4.8-5.0 | s (or d) | - | |
| OH | Variable | br s | - | |
| ¹³C | C2 (thiophene) | ~150-155 | s | - |
| C3 (thiophene) | ~125-130 | s | - | |
| C4 (thiophene) | ~123-128 | q | ³J(C-F) ≈ 4-6 Hz | |
| C5 (thiophene) | ~130-135 | q | ²J(C-F) ≈ 30-35 Hz | |
| CH₂ | ~60-65 | s | - | |
| CF₃ | ~120-125 | q | ¹J(C-F) ≈ 270-280 Hz | |
| ¹⁹F | CF₃ | ~ -58 to -64 | s | - |
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound. youtube.com These methods probe the vibrational modes of the molecule, providing a characteristic "fingerprint."
In the IR spectrum, the most prominent feature is expected to be a broad and strong absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group. pressbooks.publibretexts.org The C-F bonds of the trifluoromethyl group give rise to very strong and distinct absorption bands, typically in the 1350-1100 cm⁻¹ range. nih.gov Other expected absorptions include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aliphatic C-H stretching of the methylene group just below 3000 cm⁻¹, and various C=C and C-S stretching vibrations of the thiophene ring in the 1600-600 cm⁻¹ fingerprint region. iosrjournals.orglibretexts.org Raman spectroscopy provides complementary information and is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H stretch | Alcohol | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | Thiophene | 3050 - 3150 | Medium |
| C-H stretch (aliphatic) | Methylene (-CH₂) | 2850 - 2960 | Medium |
| C=C stretch | Thiophene Ring | 1500 - 1600 | Medium-Variable |
| C-F stretch | Trifluoromethyl (-CF₃) | 1100 - 1350 | Very Strong |
| C-O stretch | Primary Alcohol | 1000 - 1075 | Strong |
| C-S stretch | Thiophene Ring | 600 - 800 | Weak-Medium |
X-ray Crystallography for Solid-State Structural Elucidation of Crystalline Forms or Derivatives
For compounds that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive and detailed structural information. nih.gov This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. mdpi.com
An X-ray crystal structure of this compound or one of its crystalline derivatives would confirm the planarity of the thiophene ring and provide exact measurements for the C-S, C-C, C-O, and C-F bonds. mdpi.com Furthermore, it would reveal crucial details about the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group. This information is fundamental for understanding the compound's solid-state properties and for structure-based design efforts.
| Parameter | Information Provided | Significance |
|---|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit | Fundamental property of the crystalline form |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-S, C-F) | Confirms bonding pattern and electronic effects |
| Bond Angles | Angles between adjacent bonds (e.g., C-S-C in ring) | Defines molecular geometry |
| Torsional Angles | Rotation around bonds (e.g., C-C-O-H) | Describes the conformation of flexible parts |
| Intermolecular Interactions | Hydrogen bonds, van der Waals contacts | Explains crystal packing and solid-state properties |
Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for separating complex mixtures and are routinely used for both qualitative and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC, typically coupled with a UV detector, is the workhorse method for assessing the purity of the final compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample, while the presence of other peaks signifies impurities. By integrating the peak areas, the relative percentage of each component can be accurately quantified.
Reaction Monitoring: The progress of the synthesis can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) or HPLC. thieme.de By taking small aliquots from the reaction mixture over time, one can observe the consumption of starting materials and the formation of the desired product, allowing for the determination of the optimal reaction time.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques combine the powerful separation capabilities of chromatography with the identification power of mass spectrometry. metfop.edu.in GC-MS is suitable for analyzing volatile and thermally stable compounds, while LC-MS is preferred for less volatile or thermally sensitive molecules. nih.gov These methods are exceptionally powerful for impurity profiling, as they can separate minor components from the main product and provide mass data to help identify their structures. sciex.comrsc.org
| Technique | Primary Application | Information Obtained | Notes |
|---|---|---|---|
| HPLC-UV | Purity Assessment & Quantification | Percent purity, concentration of product | Standard quality control method |
| TLC | Reaction Monitoring | Qualitative progress of reaction | Fast, simple, and cost-effective |
| GC-MS | Impurity Identification | Separation and mass-based identification of volatile impurities | Requires compound to be thermally stable |
| LC-MS | Impurity Identification & Confirmation | Separation and mass-based identification of a wide range of impurities | Versatile technique applicable to most organic compounds |
Future Research Directions and Emerging Applications of 5 Trifluoromethyl Thien 2 Yl Methanol
Exploration of Unconventional Reactivity and Novel Transformations
Future research will likely delve into the unconventional reactivity of [5-(trifluoromethyl)thien-2-yl]methanol to unlock novel chemical transformations. The interplay between the electron-withdrawing trifluoromethyl group and the sulfur atom in the thiophene (B33073) ring can be exploited to achieve unique reactivity patterns. Investigations may focus on:
C-H Activation: Direct functionalization of the thiophene ring's C-H bonds, other than the hydroxymethyl group, could lead to more efficient synthetic routes to complex derivatives. Catalytic systems that can selectively activate specific C-H bonds in the presence of the trifluoromethyl group will be a key area of exploration.
Ring-Opening and Rearrangement Reactions: Exploring the conditions under which the thiophene ring can undergo controlled ring-opening or rearrangement could provide access to novel acyclic or different heterocyclic scaffolds. The trifluoromethyl group's influence on the stability and reactivity of intermediates in such transformations would be a central theme of this research.
Photoredox Catalysis: The use of visible-light photoredox catalysis could enable previously inaccessible transformations of this compound. This could include novel cross-coupling reactions or the generation of radical intermediates that participate in unique bond-forming events.
Integration into Flow Chemistry and Automated Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries necessitates the integration of versatile building blocks like this compound into automated synthesis platforms.
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better reaction control, and the potential for straightforward scaling-up. mdpi.com Future research will likely focus on developing robust flow chemistry protocols for the synthesis and derivatization of this compound. mdpi.com This could involve the use of immobilized reagents and catalysts in packed-bed reactors to streamline multi-step synthetic sequences. beilstein-journals.orgnih.gov
Automated synthesis platforms, which combine robotics with flow chemistry, can accelerate the discovery of new molecules with desired properties. nih.govmit.edu By incorporating this compound into these platforms, researchers can rapidly generate a diverse range of derivatives for biological screening or materials science applications. nih.govmit.edu
Design of Next-Generation Catalytic Systems for Derivatization
The development of novel and more efficient catalytic systems for the derivatization of this compound is a critical area for future research. Key directions include:
Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of highly enantioselective catalysts for reactions involving the hydroxymethyl group or other functionalized positions will be crucial. This could involve the design of novel chiral ligands for transition metal catalysts or the use of organocatalysts. nih.gov
Dual Catalysis: Combining two different catalytic cycles in a single pot can enable novel and efficient transformations. For instance, combining a transition metal catalyst with a photoredox catalyst could allow for unique cross-coupling reactions that are not possible with either catalyst alone.
Nanocatalysts: The use of metallic or metal oxide nanoparticles as catalysts could offer advantages in terms of activity, selectivity, and recyclability. rsc.org Research into the synthesis of well-defined nanocatalysts for the transformation of this compound is a promising avenue. rsc.org
Development of Sustainable Synthetic Routes and Biocatalytic Approaches
In line with the principles of green chemistry, future research will increasingly focus on developing sustainable synthetic routes to and from this compound.
This includes the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions. taylorfrancis.com Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful approach to sustainable synthesis. tudublin.ie Researchers may explore the use of enzymes, such as alcohol dehydrogenases or lipases, for the enantioselective synthesis or derivatization of this compound. nih.gov The development of engineered enzymes with tailored substrate specificities and enhanced stability will be a key enabler in this area. tudublin.ie
Application in Emerging Fields of Chemical Biology and Materials Science
The unique properties of the trifluoromethyl-thiophene moiety make this compound an attractive building block for applications in chemical biology and materials science.
In chemical biology , this compound could be incorporated into chemical probes to study biological processes. chemscene.com The trifluoromethyl group can serve as a useful spectroscopic marker (e.g., for ¹⁹F NMR) to monitor the probe's interactions with biomolecules. Furthermore, its derivatives could be explored as potential modulators of protein-protein interactions or as components of targeted drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
